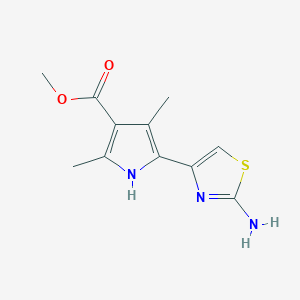
methyl 5-(2-aminothiazol-4-yl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(2-aminothiazol-4-yl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is a heterocyclic compound that contains both a thiazole and a pyrrole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(2-aminothiazol-4-yl)-2,4-dimethyl-1H-pyrrole-3-carboxylate typically involves the reaction of 2-aminothiazole with a suitable pyrrole derivative. One common method involves the condensation of 2-aminothiazole with 2,4-dimethyl-1H-pyrrole-3-carboxylic acid methyl ester under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(2-aminothiazol-4-yl)-2,4-dimethyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiazole and pyrrole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole and pyrrole derivatives.
Applications De Recherche Scientifique
Methyl 5-(2-aminothiazol-4-yl)-2,4-dimethyl-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent against multidrug-resistant strains.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of methyl 5-(2-aminothiazol-4-yl)-2,4-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of bacterial cell walls by targeting enzymes such as UDP-N-acetylmuramate/L-alanine ligase . In anticancer research, it interferes with DNA replication and induces apoptosis in cancer cells by binding to topoisomerase II .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminothiazole: A simpler analog with similar antimicrobial properties.
Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate: Lacks the thiazole ring but shares the pyrrole structure.
5-(2-Aminothiazol-4-yl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid: Similar structure but without the methyl ester group.
Uniqueness
Methyl 5-(2-aminothiazol-4-yl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is unique due to the presence of both thiazole and pyrrole rings, which confer distinct chemical reactivity and biological activity. Its dual functionality makes it a versatile compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C11H13N3O2S |
|---|---|
Poids moléculaire |
251.31 g/mol |
Nom IUPAC |
methyl 5-(2-amino-1,3-thiazol-4-yl)-2,4-dimethyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C11H13N3O2S/c1-5-8(10(15)16-3)6(2)13-9(5)7-4-17-11(12)14-7/h4,13H,1-3H3,(H2,12,14) |
Clé InChI |
CCWIILKSNVTARS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC(=C1C(=O)OC)C)C2=CSC(=N2)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2-(5-Methyl-2-thiophenyl)-2-oxoethyl]thio]-3-phenyl-4-quinazolinone](/img/structure/B1225557.png)
![methyl 5-chloro-2-methoxy-4-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}benzoate](/img/structure/B1225559.png)

![2-(4-Methoxyphenyl)-4-quinolinecarboxylic acid [2-oxo-2-(propan-2-ylamino)ethyl] ester](/img/structure/B1225561.png)

![Benzoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester](/img/structure/B1225564.png)


![2-chloro-1-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B1225572.png)

![(2R,3R,4S,5S,6R)-2-{[(1S,3aR,3bR,5S,5aR,7S,9aR,11R)-7,11-dihydroxy-1-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-3a,3b,6,6,9a-pentamethyl-dodecahydro-1H-cyclopenta[a]phenanthren-5-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1225574.png)

![(7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate](/img/structure/B1225576.png)
![[(3aR,4R,5R,6aS)-2-oxo-4-(3-oxooct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B1225580.png)
